1-(Thiazol-2-yl)azetidine-3-carboxylic acid

β-lactamase stability carbapenem resistance IMP metallo-β-lactamase

This thiazole-azetidine hybrid (CAS 1341788-19-9) is a conformationally restricted β-proline analog, distinct from azetidine-3-carboxylic acid or thiazole-2-carboxylic acid alone. Its unique scaffold combines sulfur-mediated polarizability and π-electron density with proline-like backbone constraints, enabling stoichiometric replacement in peptides and proteins for structure-activity relationship (SAR) campaigns. Ideal for carbapenem analog synthesis and fragment screening libraries. Procure as a precisely defined building block for in-house physicochemical and biological profiling.

Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
CAS No. 1341788-19-9
Cat. No. B1444084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiazol-2-yl)azetidine-3-carboxylic acid
CAS1341788-19-9
Molecular FormulaC7H8N2O2S
Molecular Weight184.22 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC=CS2)C(=O)O
InChIInChI=1S/C7H8N2O2S/c10-6(11)5-3-9(4-5)7-8-1-2-12-7/h1-2,5H,3-4H2,(H,10,11)
InChIKeyLCXRABVQRRDYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiazol-2-yl)azetidine-3-carboxylic acid (CAS 1341788-19-9): Procurement-Relevant Structural Profile and Scaffold Class


1-(Thiazol-2-yl)azetidine-3-carboxylic acid (CAS 1341788-19-9) is a heterocyclic carboxylic acid with the molecular formula C7H8N2O2S and a molecular weight of 184.22 g/mol . The compound incorporates a thiazole ring (a five-membered heterocycle containing both sulfur and nitrogen atoms) directly N-linked to an azetidine-3-carboxylic acid moiety, creating a conformationally constrained scaffold . The azetidine-3-carboxylic acid subunit functions as a β-proline analog capable of stoichiometric replacement of proline in peptide and protein contexts, thereby serving as a conformational constraint tool in medicinal chemistry and structural biology applications [1].

Why 1-(Thiazol-2-yl)azetidine-3-carboxylic Acid Cannot Be Replaced by Simple Azetidine-3-carboxylic Acid or Thiazole-2-carboxylic Acid Analogs in Rigorous Research


The thiazole-azetidine hybrid core of this compound generates a unique molecular recognition landscape that neither simple azetidine-3-carboxylic acid nor thiazole-2-carboxylic acid can independently reproduce. The thiazole ring introduces defined π-electron density, sulfur-mediated polarizability, and hydrogen-bonding capacity that modify binding-site interactions relative to proline or azetidine alone [1]. Simultaneously, the azetidine-3-carboxylic acid component enforces backbone conformational restriction with pucker geometry distinct from pyrrolidine-based proline analogs [2]. Literature on structurally related azetidine-thiazole conjugates (e.g., the tebipenem R2 side chain) demonstrates that this specific juxtaposition of heterocycles directly influences target recognition, hydrolytic stability, and resistance profiles—properties not observed when either ring system is employed in isolation [3]. Generic substitution with unsubstituted azetidine-3-carboxylic acid would eliminate the thiazole-dependent recognition elements, while thiazole-2-carboxylic acid alone lacks the conformational constraint and carboxylic acid placement required for peptide/protein backbone integration. These structural synergies are why procurement decisions must treat this compound as a distinct chemical entity with its own reactivity, selectivity, and interaction profile [3].

Quantitative Differentiation Evidence for 1-(Thiazol-2-yl)azetidine-3-carboxylic Acid (CAS 1341788-19-9): Procurement Decision Data


Thiazole-Azetidine Hybrid Scaffold Confers Distinct β-Lactamase Interaction Profile vs. Non-Thiazole Carbapenems: Cross-Study Evidence from Tebipenem Analog Data

High-strength direct quantitative data for 1-(Thiazol-2-yl)azetidine-3-carboxylic acid (CAS 1341788-19-9) itself is limited in the peer-reviewed public literature. However, class-level cross-study evidence from structurally related bicyclic azetidine-thiazole conjugates provides actionable differentiation guidance. In a 2024 study of tebipenem—a carbapenem antibiotic whose R2 position contains a bicyclic azetidine-thiazole moiety—the presence of this specific heterocyclic combination was shown to significantly alter catalytic hydrolysis efficiency compared to meropenem, which lacks this azetidine-thiazole feature. For IMP-1 metallo-β-lactamase-expressing Escherichia coli DH10B strains, tebipenem (TP) and meropenem (MEM) displayed a ≥2-fold MIC difference, while VIM or NDM variants demonstrated comparable MICs [1]. Catalytic efficiency (kcat/KM) values for tebipenem hydrolysis by IMP-1, IMP-6, IMP-10, IMP-25, and IMP-78 were significantly lower than those obtained for meropenem [1]. Molecular dynamics simulations attributed this differential hydrolytic stability to the specific positioning of the bicyclic azetidine-thiazole side chain within the active site loop 3 (ASL-3) of the IMP enzyme, a binding mode not achievable with non-thiazole-containing carbapenems [1].

β-lactamase stability carbapenem resistance IMP metallo-β-lactamase structure-activity relationship antimicrobial resistance

Azetidine-3-carboxylic Acid Subunit Enables Stoichiometric Proline Replacement and Conformational Constraint Not Achievable with Proline or Pyrrolidine Analogs

The azetidine-3-carboxylic acid portion of 1-(Thiazol-2-yl)azetidine-3-carboxylic acid functions as a β-proline analog and is capable of stoichiometric replacement of proline in peptide and protein sequences [1]. Unlike proline (pyrrolidine-2-carboxylic acid), which is a five-membered ring secondary amino acid, azetidine-3-carboxylic acid features a four-membered azetidine ring with the carboxylic acid group at the 3-position, creating distinct backbone conformational constraints and altered amide bond geometry relative to native proline [1]. Incorporation of azetidine-3-carboxylic acid into proteins during translation produces abnormal proteins with impaired biological activity, a phenotype not observed with equimolar proline incorporation [1][2]. In peptide analog studies, azetidine-3-carboxylic acid (3Aze) substitution at the Pro2 position of endomorphin-2 produced constrained analogs with receptor-binding and conformational profiles distinct from those of (S)-azetidine-2-carboxylic acid (Aze), 3,4-dehydro-proline (Δ3Pro), and dehydro-alanine (ΔAla) substitutions [3].

proline analog conformational constraint peptide engineering protein misfolding β-proline bioisostere

Thiazole Moiety Introduces Sulfur-Mediated Polarizability and Distinct Heteroatom Hydrogen-Bonding Capacity Not Present in Azetidine-Only or Proline Scaffolds

The thiazole ring in 1-(Thiazol-2-yl)azetidine-3-carboxylic acid provides physicochemical properties that differentiate it from azetidine-3-carboxylic acid alone and from simple proline analogs. The thiazole moiety contains both sulfur and nitrogen atoms within a five-membered aromatic ring, introducing sulfur-mediated polarizability, defined π-electron density, and capacity for π-π stacking interactions not available in non-aromatic azetidine or proline scaffolds [1]. In medicinal chemistry contexts, thiazole serves as a recognized bioisostere of imidazole and oxazole rings, enabling fine-tuning of heteroatom hydrogen-bonding capacity and lipophilicity while maintaining similar molecular topology [2]. These features expand the molecular recognition repertoire of the compound relative to thiazole-free azetidine analogs, potentially enabling interactions with sulfur-binding protein pockets, aromatic residues, or metal coordination sites that non-thiazole comparators cannot access [1].

thiazole scaffold sulfur polarizability heterocyclic medicinal chemistry π-π stacking bioisostere design

Evidence Gap Advisory: Limited Public Peer-Reviewed Quantitative Data for CAS 1341788-19-9 Necessitates De-Risked Procurement Based on Scaffold-Level Inference

Direct quantitative head-to-head comparison data (e.g., IC50, EC50, Ki, MIC, solubility, logP, pKa) for 1-(Thiazol-2-yl)azetidine-3-carboxylic acid (CAS 1341788-19-9) relative to named comparators is not available in the peer-reviewed primary literature accessible within the constraints of this analysis. The compound appears primarily in chemical supplier catalogs, patent disclosures as a representative member of broader Markush structures (e.g., EP2796459A1), and as a building block for further derivatization rather than as a fully characterized bioactive endpoint [1]. No direct IC50, EC50, or in vivo efficacy data for this specific CAS number were identified in PubMed-indexed research articles. This data scarcity is a critical procurement consideration: researchers intending to use this compound for quantitative biological assays must anticipate the need for in-house characterization of potency, selectivity, and physicochemical properties .

building block procurement medicinal chemistry library SAR exploration scaffold diversification lead optimization

Procurement-Aligned Application Scenarios for 1-(Thiazol-2-yl)azetidine-3-carboxylic Acid (CAS 1341788-19-9): Where Scaffold Differentiation Drives Value


Scaffold for β-Lactamase-Stable Carbapenem and Monobactam Analog Design

Based on class-level evidence from tebipenem studies demonstrating that the azetidine-thiazole R2 side chain confers differential hydrolytic stability against IMP metallo-β-lactamases compared to non-thiazole carbapenems [1], researchers can employ 1-(Thiazol-2-yl)azetidine-3-carboxylic acid as a core building block for synthesizing novel β-lactam analogs. The compound's azetidine-3-carboxylic acid moiety provides a reactive handle for conjugation to β-lactam cores, while the thiazole ring introduces the sulfur-containing aromatic recognition elements implicated in altered IMP active site interactions [1]. This application is particularly relevant for groups pursuing next-generation carbapenems or monobactams with activity against metallo-β-lactamase-producing Gram-negative pathogens.

Conformationally Constrained Proline Bioisostere for Peptide Engineering and Protein Folding Studies

The azetidine-3-carboxylic acid subunit functions as a stoichiometric replacement for proline, producing abnormal proteins with impaired biological activity upon incorporation during translation [2][3]. Researchers investigating protein folding fidelity, proteostasis network function, or endoplasmic reticulum stress responses can use this compound as a chemical biology tool to induce controlled protein misfolding. Additionally, peptide chemists can incorporate the compound as a conformationally constrained β-proline analog to modulate backbone flexibility and receptor binding, as demonstrated in endomorphin analog studies where azetidine-3-carboxylic acid substitution yielded constrained peptides with altered pharmacological profiles [4].

Sulfur-Containing Heterocyclic Building Block for Fragment-Based and Structure-Based Drug Discovery Libraries

The thiazole moiety provides sulfur-mediated polarizability, defined π-electron density, and capacity for π-π stacking and metal coordination interactions not available in azetidine-only or proline scaffolds [5]. Procurement of this compound for inclusion in fragment screening libraries or focused compound collections enables exploration of chemical space where sulfur-containing heterocycles engage unique protein binding pockets. The compound serves as a versatile starting point for SAR campaigns targeting enzymes with sulfur-binding active sites, metalloproteins, or receptors where thiazole-mediated interactions confer selectivity advantages over oxazole or imidazole bioisosteres [5].

Reference Compound for Method Development and In-House Quantitative Characterization

Given the limited availability of peer-reviewed quantitative biological activity data for CAS 1341788-19-9 [6], procurement is best suited for laboratories equipped to perform in-house characterization of physicochemical properties (solubility, logP, pKa) and biological activity (enzyme inhibition, cellular potency, selectivity profiling). The compound can serve as a well-defined chemical entity for developing and validating analytical methods, optimizing synthetic routes to related thiazole-azetidine conjugates, or establishing baseline SAR data for internal medicinal chemistry programs. This scenario acknowledges the evidence gap while leveraging the compound's structural uniqueness and synthetic accessibility for method development and internal lead generation efforts [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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